molecular formula C12H16N2O2 B4611584 N-methyl-4-(morpholin-4-yl)benzamide

N-methyl-4-(morpholin-4-yl)benzamide

Cat. No.: B4611584
M. Wt: 220.27 g/mol
InChI Key: KBNAYQMHFAGSOZ-UHFFFAOYSA-N
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Description

N-methyl-4-(morpholin-4-yl)benzamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is characterized by a benzamide core structure substituted with a methyl group on the amide nitrogen and a morpholine ring at the para-position of the phenyl ring. This specific architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The morpholine ring is a common pharmacophore found in molecules with a wide range of biological activities. Compounds featuring the morpholine structure have been studied for their potential as enzyme inhibitors and for their ability to interact with specific biological pathways . As such, this compound serves as a versatile building block for the design and synthesis of more complex molecules for biological screening. Its structural features are also of interest in materials science and crystallography for studying intermolecular interactions, such as hydrogen bonding, which can influence the compound's solid-state properties and polymorphism . This product is intended for research and development applications only. It is strictly for use in laboratory settings in vitro and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-methyl-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-12(15)10-2-4-11(5-3-10)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNAYQMHFAGSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(morpholin-4-yl)benzamide typically involves the reaction of 4-(morpholin-4-yl)benzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

Pharmacological Applications

N-methyl-4-(morpholin-4-yl)benzamide has been investigated for its potential use as a therapeutic agent in various conditions:

  • Gastrointestinal Disorders : Similar compounds have shown efficacy as gastroprokinetic agents by acting on serotonin receptors (5-HT4), enhancing gastrointestinal motility and alleviating conditions like functional dyspepsia and gastroesophageal reflux disease .
  • Antiviral Activity : Research indicates that derivatives of benzamide compounds exhibit antiviral properties, particularly against filoviruses such as Ebola and Marburg. These compounds can inhibit viral entry into host cells, making them candidates for further development in antiviral therapies .

Mechanistic Studies

Understanding the mechanism of action is crucial for the development of effective therapies. This compound's interactions with biological targets can be elucidated through:

  • Binding Affinity Studies : Investigations into how the compound binds to serotonin receptors or other targets can inform dosage and therapeutic strategies.
  • Pharmacokinetics : Studies assessing absorption, distribution, metabolism, and excretion (ADME) are essential for determining the suitability of this compound as a drug candidate .

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

  • Formation of the Morpholine Ring : This may involve nucleophilic substitution reactions where morpholine is introduced to a precursor compound.
  • Amide Bond Formation : The benzamide structure is established through coupling reactions using reagents like EDCI or DCC to facilitate the formation of the amide bond .
  • Optimization for Biological Activity : Modifications can be made to enhance selectivity and potency against specific biological targets .

Case Study 1: Gastroprokinetic Agent Development

A study focusing on similar morpholine-based compounds demonstrated their effectiveness in enhancing gastrointestinal motility through selective activation of serotonin receptors. This research supports the hypothesis that this compound could serve as a lead compound in developing new gastroprokinetic agents .

Case Study 2: Antiviral Research

Another investigation into benzamide derivatives revealed their potential as inhibitors of viral entry mechanisms in filoviruses. The study highlighted the structure-activity relationship (SAR) that could guide modifications to enhance antiviral efficacy .

Mechanism of Action

The mechanism of action of N-methyl-4-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related benzamide derivatives and their distinguishing features:

Compound Name Structural Features Biological Activity/Unique Properties References
N-Methyl-4-(morpholin-4-yl)benzamide Benzamide core, methylated amide nitrogen, para-morpholine Hypothesized neuroprotective or enzyme-modulating effects
4-Amino-N-(morpholin-4-yl)benzamide Amino group at benzamide para position, morpholine Neuroprotective effects distinct from piperidine analogues
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide Thiazole ring, morpholinyl-acetamide side chain Antibacterial, acetylcholinesterase (AChE) inhibition
2-Chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide Pyridazine ring, chloro substituent, morpholine Anticancer activity via apoptosis induction
N-[(5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide Oxadiazole ring, sulfanyl-morpholine side chain Potential anti-inflammatory or anticancer properties
4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide Thiazine-dione ring, ethyl-morpholine chain Enhanced solubility, protease inhibition potential

Physicochemical and Pharmacokinetic Properties

  • Solubility : Morpholine-containing compounds generally exhibit moderate water solubility due to the polar oxygen and nitrogen atoms, as seen in 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide .
  • Hydrogen Bonding : Crystal structures (e.g., N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide) reveal that morpholine participates in N—H⋯O interactions, stabilizing molecular conformations and enhancing receptor binding .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methyl-4-(morpholin-4-yl)benzamide?

The compound is typically synthesized via coupling reactions between a carboxylic acid derivative and an amine. For example, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate the carboxyl group, facilitating amide bond formation with morpholine-containing amines . Reaction conditions (e.g., ice-cold alkaline solutions, ethanol recrystallization) and stoichiometric ratios are critical for yield optimization. Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

  • IR spectroscopy : To confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bonds (~3300 cm⁻¹).
  • ¹H/¹³C NMR : To verify methyl group integration (δ ~2.8–3.2 ppm for N–CH₃), morpholine ring protons (δ ~3.5–3.7 ppm), and aromatic protons (δ ~6.8–7.8 ppm).
  • Elemental analysis : To validate molecular composition (C, H, N, O).
  • Mass spectrometry (ESI-MS) : For molecular ion ([M+H]⁺) confirmation .

Q. How is crystallographic data for this compound analyzed?

Single-crystal X-ray diffraction (SC-XRD) is used, with refinement software like SHELXL or WinGX to resolve atomic positions and thermal parameters. For disordered structures (e.g., benzamide rings), occupancy ratios are refined, and hydrogen bonding networks (e.g., N–H⋯O interactions) are mapped to explain packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amine coupling.
  • Catalyst selection : Base catalysts (e.g., triethylamine) neutralize HCl byproducts in Schotten-Baumann reactions.
  • Real-time monitoring : TLC or HPLC tracks reaction progress to determine endpoint .

Q. What strategies address discrepancies in reported biological activities of morpholine-containing benzamides?

Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer) arise from variations in:

  • Assay conditions : pH, temperature, and cell line specificity (e.g., cancer vs. bacterial models).
  • Structural modifications : Substituents on the benzamide or morpholine ring alter binding affinities.
  • SAR studies : Comparative analysis of analogs identifies critical functional groups (e.g., sulfonyl or methyl groups) for target interaction .

Q. How is fluorescence behavior of this compound characterized for bioimaging applications?

Spectrofluorometric studies assess:

  • Solvent effects : Polarity and hydrogen bonding capacity (e.g., ethanol vs. DMSO) influence emission intensity.
  • pH dependence : Protonation/deprotonation of morpholine (pKa ~6.5) modulates fluorescence; optimal intensity is often observed at pH 5–7.
  • Temperature stability : Thermal quenching studies determine operational limits (e.g., 25°C for stability) .

Q. What computational tools are used to predict the binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes or receptors. Key parameters include:

  • Ligand flexibility : Morpholine’s conformational freedom affects binding pocket compatibility.
  • Electrostatic complementarity : Partial charges on amide and morpholine groups guide target recognition. Validation via in vitro assays (e.g., IC₅₀ determination) confirms computational predictions .

Methodological Notes

  • Crystallographic Disorder : For compounds with disordered rings (e.g., benzamide), refine occupancy ratios (e.g., 0.5:0.5) and apply restraints to anisotropic displacement parameters .
  • Data Reproducibility : Report reaction conditions (solvent purity, catalyst grade) and analytical instrument parameters (NMR frequency, HPLC column type) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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